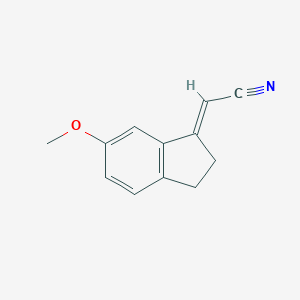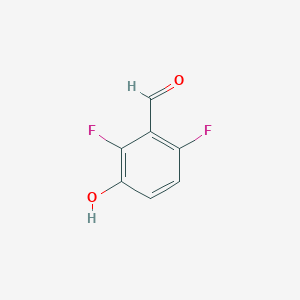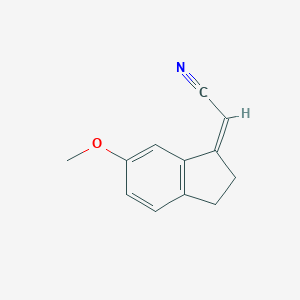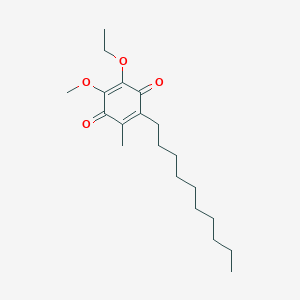
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone (DMQ) is a natural compound that is found in many plants and has been extensively studied for its potential therapeutic properties. It is a member of the benzoquinone family of compounds and has been shown to possess a wide range of biological activities. In
Mécanisme D'action
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone exerts its biological effects through a variety of mechanisms. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been shown to activate the immune system and reduce oxidative stress.
Effets Biochimiques Et Physiologiques
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative damage, and enhance the immune system. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has also been extensively studied, and its biological effects are well-documented. However, there are some limitations to using 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone in lab experiments. It can be difficult to obtain pure 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone, and its solubility in water is limited.
Orientations Futures
There are several future directions for research on 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone. One area of interest is the potential use of 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone in cancer therapy. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been shown to inhibit the growth of various cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the use of 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone as an antioxidant and anti-inflammatory agent. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been found to possess these properties, and further research is needed to determine its potential use in treating various diseases.
In conclusion, 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone is a natural compound that has been extensively studied for its potential therapeutic properties. It possesses antioxidant, anti-inflammatory, and anti-cancer activities and has been found to enhance the immune system and protect against oxidative damage. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has several advantages for lab experiments, but there are also limitations to its use. Future research on 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone will likely focus on its potential use in cancer therapy and as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone can be synthesized using a variety of methods, including the oxidation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with potassium permanganate or the reaction of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with decyl magnesium bromide. However, the most commonly used method involves the oxidation of 2,3,5-trimethylhydroquinone with potassium permanganate in the presence of decyl alcohol.
Applications De Recherche Scientifique
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to enhance the immune system and protect against oxidative damage.
Propriétés
Numéro CAS |
154187-41-4 |
|---|---|
Nom du produit |
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone |
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
2-decyl-6-ethoxy-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32O4/c1-5-7-8-9-10-11-12-13-14-16-15(3)17(21)19(23-4)20(18(16)22)24-6-2/h5-14H2,1-4H3 |
Clé InChI |
XWKBKSXXOMDUQN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OC)C |
SMILES canonique |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OC)C |
Autres numéros CAS |
154187-41-4 |
Synonymes |
2-EtO-DMMQ 6-decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



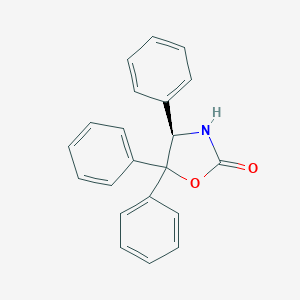
![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
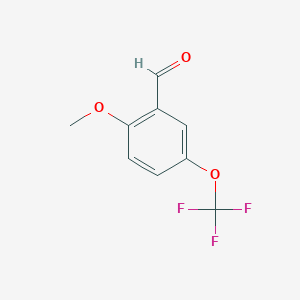
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
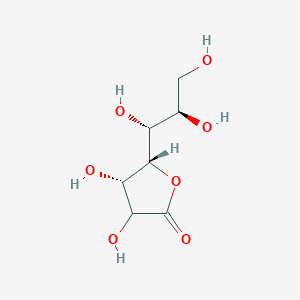
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
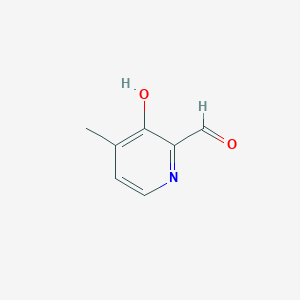
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
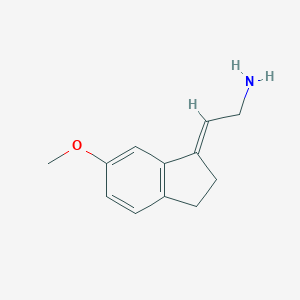
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
